N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
Overview
Description
N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of TCMDC-124917 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Mode of Action
TCMDC-124917 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-124917 has been solved . This facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124917 affects the RNA splicing process in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
The pharmacokinetics of traditional chinese medicine (tcm), which tcmdc-124917 is a part of, mainly focus on preclinical pharmacokinetics . When TCM and western medicine are both metabolized by CYP450 and coadministered, a potential herb-drug interaction might occur .
Result of Action
The inhibition of PfCLK3 by TCMDC-124917 results in the disruption of the RNA splicing process in the malarial parasite . This disruption is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . Therefore, TCMDC-124917 has a parasiticidal effect .
Action Environment
The global fight against malaria, the distribution of over 05 billion insecticide impregnated bed nets since 2015, together with artemisinin-based combination therapies, has contributed to 20 million fewer cases of malaria being reported in 2017 compared to 2010 . Despite this success, the rate of reduction in malaria has stalled with no significant reduction seen over the last 3 years . This, together with evidence of the emergence of resistance to both artemisinin and partner drugs including piperaquine and mefloquine, means that there is a danger that the progress made in the reduction of malaria will be reversed unless new medicines with novel mechanisms of action are discovered .
Biochemical Analysis
Biochemical Properties
TCMDC-124917 interacts with the enzyme PfCLK3, a member of the cyclin-dependent like protein kinase family in Plasmodium falciparum . This interaction is crucial for the regulation of malarial parasite RNA splicing, which is essential for the survival of the parasite .
Cellular Effects
TCMDC-124917 has been shown to have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role . It influences cell function by inhibiting the activity of PfCLK3, thereby disrupting the normal RNA splicing process within the parasite .
Molecular Mechanism
The molecular mechanism of TCMDC-124917 involves binding interactions with the PfCLK3 enzyme . This binding inhibits the enzyme’s activity, leading to disruption in the RNA splicing process. This disruption can lead to the death of the parasite, making TCMDC-124917 a potential antimalarial agent .
Preparation Methods
The synthesis of N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often focus on optimizing reaction conditions to improve yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenating agents or nucleophiles
Scientific Research Applications
Comparison with Similar Compounds
N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE is unique due to its specific structural features and photophysical properties. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[5,1-c]triazines: These compounds have a similar fused ring system but with different heteroatoms, resulting in distinct reactivity and applications.
Thieno[2,3-b]pyridines:
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-17-19(15-7-5-4-6-8-15)20-22-14(2)13-18(25(20)24-17)23-16-9-11-21-12-10-16/h4-13H,3H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFYWKJBXFAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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